3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride
Overview
Description
3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl-phenyl group, a methyl group, and an isoxazolo[4,5-c]pyridin-4-one core. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the isoxazolo[4,5-c]pyridin-4-one core, followed by the introduction of the aminomethyl-phenyl group and the methyl group. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aminomethyl-phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl-phenyl group may interact with enzymes or receptors, modulating their activity. The isoxazolo[4,5-c]pyridin-4-one core can also play a role in the compound’s biological effects by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: A simpler compound with similar aminomethyl functionality.
Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, which share some structural similarities.
Uniqueness
3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride is unique due to its specific combination of functional groups and its isoxazolo[4,5-c]pyridin-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]-5-methyl-6,7-dihydro-[1,2]oxazolo[4,5-c]pyridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-17-6-5-11-12(14(17)18)13(16-19-11)10-4-2-3-9(7-10)8-15;/h2-4,7H,5-6,8,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAQIKDMYKRMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=NO2)C3=CC=CC(=C3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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